Cas no 452972-14-4 (2-Fluoropyridine-3-boronic acid, pinacol ester)

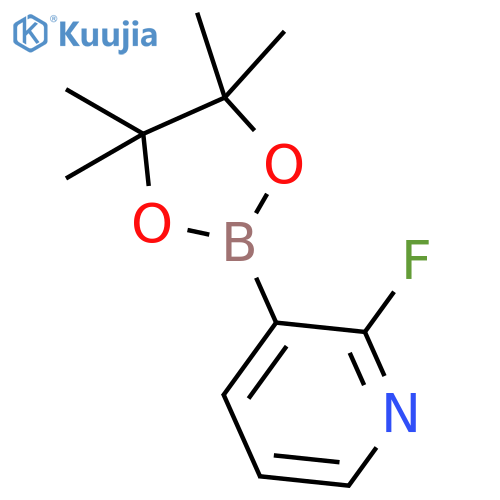

452972-14-4 structure

商品名:2-Fluoropyridine-3-boronic acid, pinacol ester

CAS番号:452972-14-4

MF:C11H15BFNO2

メガワット:223.051706552505

MDL:MFCD03411557

CID:68147

PubChem ID:12067063

2-Fluoropyridine-3-boronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Fluoropyridine-3-boronic acid pinacol ester

- 2-Fluoro-3-pyridylboronic acid pinacol ester

- 2-Fluoropyridine-3-boronic pound inverted question markacid pound inverted question markpinacol pound inverted question markester

- 2-(2-Fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-Fluoropyridine-3-boronic acid, pinacol ester

- YYOZFGQOPNTVGM-UHFFFAOYSA-N

- PYRIDINE, 2-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

- 2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE-2-YL)PYRIDINE

- 2-Fluoropyridine-3-boronic pound inverted question markacid pound inverted question markp

- FT-0684404

- MFCD06798245

- SCHEMBL2813914

- AB29851

- SY023546

- AM20051193

- CS-W003352

- 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine

- EN300-1587529

- 452972-14-4

- 2-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine

- DTXSID40476866

- A22250

- F1105

- J-509524

- (2-FLUOROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- AKOS005173604

- BS-2069

- DTXCID40427676

- ALBB-012242

-

- MDL: MFCD03411557

- インチ: 1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3

- InChIKey: YYOZFGQOPNTVGM-UHFFFAOYSA-N

- ほほえんだ: FC1=C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)C([H])=C([H])C([H])=N1

計算された属性

- せいみつぶんしりょう: 223.11800

- どういたいしつりょう: 223.1179870 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ぶんしりょう: 223.05

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 31.4

じっけんとくせい

- 色と性状: クリーム粉

- 密度みつど: 1.09

- ゆうかいてん: 45.0 to 49.0 deg-C

- ふってん: 309.9℃ at 760 mmHg

- フラッシュポイント: 141.2°C

- 屈折率: 1.477

- PSA: 31.35000

- LogP: 1.51990

- ようかいせい: 未確定

- かんど: 湿度に敏感である

2-Fluoropyridine-3-boronic acid, pinacol ester セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37

- 危険レベル:IRRITANT

2-Fluoropyridine-3-boronic acid, pinacol ester 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Fluoropyridine-3-boronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27845-250mg |

2-Fluoropyridine-3-boronic acid pinacol ester, 95% |

452972-14-4 | 95% | 250mg |

¥1821.00 | 2023-03-15 | |

| Enamine | EN300-1587529-100mg |

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

452972-14-4 | 95.0% | 100mg |

$89.0 | 2022-02-28 | |

| Enamine | EN300-1587529-1000mg |

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

452972-14-4 | 95.0% | 1g |

$342.0 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032952-100g |

2-Fluoropyridine-3-boronic acid pinacol ester |

452972-14-4 | 98% | 100g |

¥1951.00 | 2024-05-13 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27845-1g |

2-Fluoropyridine-3-boronic acid pinacol ester, 95% |

452972-14-4 | 95% | 1g |

¥4205.00 | 2023-03-15 | |

| eNovation Chemicals LLC | K14758-100g |

2-Fluoropyridine-3-boronic acid pinacol ester |

452972-14-4 | 97% | 100g |

$2000 | 2023-09-03 | |

| Enamine | EN300-1587529-0.1g |

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

452972-14-4 | 0.1g |

$132.0 | 2023-07-08 | ||

| abcr | AB206779-10 g |

2-Fluoropyridine-3-boronic acid pinacol ester, 95%; . |

452972-14-4 | 95% | 10 g |

€135.00 | 2023-07-20 | |

| Enamine | EN300-1587529-0.5g |

2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

452972-14-4 | 0.5g |

$353.0 | 2023-07-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-259903-1 g |

2-Fluoropyridine-3-boronic acid, pinacol ester, |

452972-14-4 | 1g |

¥1,579.00 | 2023-07-11 |

2-Fluoropyridine-3-boronic acid, pinacol ester 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

452972-14-4 (2-Fluoropyridine-3-boronic acid, pinacol ester) 関連製品

- 444120-95-0(2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:452972-14-4)2-Fluoropyridine-3-boronic acid, pinacol ester

清らかである:99%

はかる:100g

価格 ($):201.0